4-(benzyloxy)-3-methoxy-N-propylbenzamide
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Overview
Description
4-(benzyloxy)-3-methoxy-N-propylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a benzyloxy group at the 4-position, a methoxy group at the 3-position, and a propylamide group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-methoxy-N-propylbenzamide typically involves multiple steps:
Formation of 4-(benzyloxy)-3-methoxybenzoic acid: This can be achieved by reacting 4-hydroxy-3-methoxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Conversion to 4-(benzyloxy)-3-methoxybenzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using reagents like thionyl chloride.
Amidation: The final step involves reacting the acyl chloride with propylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-3-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: 4-(benzyloxy)-3-methoxybenzaldehyde.
Reduction: 4-(benzyloxy)-3-methoxy-N-propylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-3-methoxy-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-methoxy-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The benzyloxy and methoxy groups can enhance binding affinity and selectivity, while the propylamide group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-3-methoxybenzamide: Lacks the propyl group, which may affect its binding properties and biological activity.
4-(benzyloxy)-3-methoxy-N-methylbenzamide: Contains a methyl group instead of a propyl group, which can influence its pharmacokinetic profile.
4-(benzyloxy)-3-methoxy-N-ethylbenzamide: Contains an ethyl group, which may alter its interaction with biological targets.
Uniqueness
4-(benzyloxy)-3-methoxy-N-propylbenzamide is unique due to the presence of the propylamide group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This makes it a valuable compound for drug development and other applications requiring enhanced membrane permeability.
Properties
IUPAC Name |
3-methoxy-4-phenylmethoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-11-19-18(20)15-9-10-16(17(12-15)21-2)22-13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCDFPXHKCBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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